molecular formula C5H10N4O2S B2604969 4-Amino-N,1-dimethylpyrazole-3-sulfonamide CAS No. 2151733-63-8

4-Amino-N,1-dimethylpyrazole-3-sulfonamide

Cat. No.: B2604969
CAS No.: 2151733-63-8
M. Wt: 190.22
InChI Key: ANDUXMLCDBWCCK-UHFFFAOYSA-N
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Description

4-Amino-N,1-dimethylpyrazole-3-sulfonamide (ADMP) is a heterocyclic compound that belongs to the sulfonamide group of organic compounds. It is also known by its systematic name, 3-methyl-4-(sulfamoylamino)pyrazole. The CAS Number of this compound is 2151733-63-8 .


Molecular Structure Analysis

The molecular weight of this compound is 190.23 . The InChI code for this compound is 1S/C5H10N4O2S/c1-7-12(10,11)5-4(6)3-9(2)8-5/h3,7H,6H2,1-2H3 .

It is stored at room temperature .

Scientific Research Applications

Molecular Studies and Spectroscopy

Research has investigated the tautomeric behavior of sulfonamide derivatives to understand their molecular conformation or tautomeric forms, which are directly related to pharmaceutical and biological activities. Spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance have been employed to identify possible tautomeric forms, highlighting the importance of these compounds in studying molecular structures and behaviors (Erturk, Gumus, Dikmen, & Alver, 2016).

Synthesis and Chemical Reactivity

The development of efficient synthetic routes for heterocyclic sulfonamides and sulfonyl fluorides has been demonstrated, showcasing the versatility of these compounds in creating a wide array of heterocyclic structures with potential pharmaceutical applications. A 3-step parallel medicinal chemistry protocol has been developed for the synthesis of pyrazole-4-sulfonamides, indicating their significance in rapid drug development processes (Tucker, Chenard, & Young, 2015).

Inhibition Studies and Pharmaceutical Applications

Sulfonamide derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes and biological targets. These studies include the synthesis of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors, demonstrating low cytotoxicity and potential as novel therapeutic agents (Ozmen Ozgun et al., 2019).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of pyrazole-based sulfonamide derivatives have been investigated, showing significant activities against various bacterial and fungal strains. These findings suggest the potential use of sulfonamide derivatives in treating infections and oxidative stress-related conditions (Badgujar, More, & Meshram, 2018).

Carbonic Anhydrase Inhibition

Studies have also focused on the design and synthesis of sulfonamide-based compounds as inhibitors of carbonic anhydrase isozymes, a key target for the development of drugs for various diseases. These inhibitors have shown promising results in vitro, further highlighting the therapeutic potential of sulfonamide derivatives (Mert et al., 2014).

Safety and Hazards

The safety information for 4-Amino-N,1-dimethylpyrazole-3-sulfonamide indicates that it has a GHS07 pictogram and the signal word is "Warning" . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Mechanism of Action

Target of Action

The primary target of 4-Amino-N,1-dimethylpyrazole-3-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

This compound interacts with its target by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By binding to the active site of the enzyme, this compound prevents PABA from binding, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects several biochemical pathways. Folic acid is a precursor of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are building blocks of DNA . By inhibiting folic acid synthesis, this compound disrupts DNA synthesis, leading to inhibition of bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact of these properties on the bioavailability of this compound is yet to be determined.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and multiplication. By inhibiting the synthesis of folic acid, a crucial component for DNA synthesis, this compound disrupts the normal functioning of bacterial cells, leading to their eventual death .

Biochemical Analysis

Biochemical Properties

4-Amino-N,1-dimethylpyrazole-3-sulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to inhibit certain enzymes, such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . Additionally, it has been observed to interact with proteins involved in cellular signaling pathways, thereby modulating their activity and impacting various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to their inhibition or activation. For example, its interaction with carbonic anhydrase results in the inhibition of this enzyme, affecting the regulation of pH and ion balance in cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of carbonic anhydrase affects the bicarbonate buffering system, impacting metabolic processes related to pH regulation . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, leading to changes in metabolite concentrations.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and interactions with biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . Its localization within subcellular structures, such as the cytoplasm or nucleus, can impact its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects.

Properties

IUPAC Name

4-amino-N,1-dimethylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S/c1-7-12(10,11)5-4(6)3-9(2)8-5/h3,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDUXMLCDBWCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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